Thalidomide-PEG2-NH2
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Overview
Description
Thalidomide-PEG2-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG2-NH2 involves the conjugation of Thalidomide with a PEG2 linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent.
PEGylation: The activated Thalidomide is then reacted with a PEG2 linker under controlled conditions to form the Thalidomide-PEG2 conjugate.
Amidation: The final step involves amidation to introduce the NH2 group, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Thalidomide and PEG2 linker.
Purification: The synthesized compound is purified using techniques such as chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions: Thalidomide-PEG2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the PEG linker.
Reduction: Reduction reactions can occur at the Thalidomide moiety.
Substitution: The NH2 group can participate in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Thalidomide-PEG2-NH2 has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-PEG2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Thalidomide-PEG2-C2-NH2: Similar structure but with a different linker length.
Pomalidomide-PEG2-NH2: Another PROTAC building block with a similar mechanism of action.
Lenalidomide-PEG2-NH2: A related compound used in similar applications.
Uniqueness: Thalidomide-PEG2-NH2 is unique due to its specific PEG2 linker, which provides optimal solubility and stability for PROTAC applications. Its ability to selectively degrade target proteins makes it a valuable tool in both research and therapeutic development .
Properties
Molecular Formula |
C17H19N3O6 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22/h1-3,11H,4-9,18H2,(H,19,21,22) |
InChI Key |
RTOGAAMXDVZFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN |
Origin of Product |
United States |
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